3-(2-chloro-6-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound features a complex structure, incorporating various functional groups that contribute to its biological activity.
The compound's molecular formula is and it has a molecular weight of 443.26 g/mol. Its structural complexity is highlighted by the presence of multiple aromatic rings and halogen substituents, which are often associated with enhanced pharmacological properties.
This compound can be classified as an amide derivative, specifically within the category of benzofuran carboxamides. Its structure suggests potential applications in the fields of pharmaceuticals, particularly as a candidate for drug development targeting various diseases due to its unique molecular framework.
The synthesis of 3-(2-chloro-6-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide involves several key steps:
This multistep synthetic route allows for the incorporation of various substituents that can modulate biological activity .
The molecular structure of 3-(2-chloro-6-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide can be represented using various notations:
InChI=1S/C22H13ClF2N2O3/c23-12-5-3-6-13(11-12)26-22(29)20-19(14-7-1-2-10-17(14)30-20)27-21(28)18-15(24)8-4-9-16(18)25/h1-11H,(H,26,29)(H,27,28)
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)Cl)NC(=O)C4=C(C=CC=C4F)F
These representations indicate that the compound possesses a complex arrangement of atoms, including multiple rings and functional groups that are crucial for its chemical behavior and biological interactions.
The chemical reactivity of 3-(2-chloro-6-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide can be explored through various reactions:
Such reactions are significant for modifying the compound to enhance its efficacy or reduce toxicity in therapeutic applications .
The mechanism of action for 3-(2-chloro-6-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide is not fully elucidated but may involve interactions with specific biological targets:
Understanding these mechanisms requires further biochemical studies and assays to confirm specific interactions and their implications on biological systems .
These properties suggest that while the compound may have limited aqueous solubility, its solubility in organic solvents could facilitate its use in pharmaceutical formulations .
3-(2-chloro-6-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide has potential applications in various scientific fields:
The ongoing research into this compound highlights its versatility and potential impact across multiple domains within scientific inquiry .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: